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molecular formula C8H8ClNO B8412361 5-Chloro-4-methoxy-2-vinyl-pyridine CAS No. 1122090-98-5

5-Chloro-4-methoxy-2-vinyl-pyridine

Cat. No. B8412361
M. Wt: 169.61 g/mol
InChI Key: XRKXXMDTVFNYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

To a solution of 5-chloro-4-methoxy-2-vinyl-pyridine (435 mg, 2.57 mmol) in acetone (20 mL) and water (20 mL), KMnO4 (2.03 g, 12.8 mmol) is added. The mixture is stirred at rt for 15 h before it is filtered through a glass-filter pad. The filtrate is evaporated and dried to give 5-chloro-4-methoxy-pyridine-2-carboxylic acid (987 mg) as potassium salt containing water in the form of a white solid; LC-MS: tR=0.45 min, [M+1]+=187.91. This material is dissolved in ethanol (20 mL) and H2SO4 (4 mL) is added. The mixture is stirred at 80° C. for 18 h. The solvent is evaporated and the residue is dissolved in EA (150 mL) and washed with sat. aq. NaHCO3 solution and water. The org. extract is dried over MgSO4, filtered and concentrated. The crude product is purified on prep. TLC plates using heptane:EA 1:1 to give 5-chloro-4-methoxy-pyridine-2-carboxylic acid ethyl ester (350 mg) as a pale yellow oil; LC-MS: tR=0.81 min, [M+1]+=215.92; 1H NMR (D6-DMSO): δ 1.34 (t, J=7.3 Hz, 3H), 4.05 (s, 3H), 4.37 (q, J=7.0 Hz, 2H), 7.75 (s, 1H), 8.61 (m, 1H).
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:10][CH3:11])=[CH:4][C:5]([CH:8]=C)=[N:6][CH:7]=1.[O-:12][Mn](=O)(=O)=O.[K+].[OH2:18]>CC(C)=O>[Cl:1][C:2]1[C:3]([O:10][CH3:11])=[CH:4][C:5]([C:8]([OH:12])=[O:18])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
435 mg
Type
reactant
Smiles
ClC=1C(=CC(=NC1)C=C)OC
Name
Quantity
2.03 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 15 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered through a glass-filter pad
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C(=CC(=NC1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 987 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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